molecular formula C14H21NO3 B1353044 2-(3,4,5-Trimethoxyphenyl)piperidine CAS No. 383128-02-7

2-(3,4,5-Trimethoxyphenyl)piperidine

Cat. No.: B1353044
CAS No.: 383128-02-7
M. Wt: 251.32 g/mol
InChI Key: HRAOJJIYIBNNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4,5-Trimethoxyphenyl)piperidine is an organic compound characterized by a piperidine ring substituted with a 3,4,5-trimethoxyphenyl groupThe trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trimethoxyphenyl)piperidine typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride .

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4,5-Trimethoxyphenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)piperidine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition disrupts the microtubule network within cells, leading to cell cycle arrest and apoptosis. Additionally, the compound may interact with other molecular targets such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .

Comparison with Similar Compounds

    3,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in the amine structure.

    3,4,5-Trimethoxybenzylamine: Another compound with the trimethoxyphenyl group, differing in the benzylamine structure.

    3,4,5-Trimethoxyphenylacetic acid: Contains the trimethoxyphenyl group with an acetic acid moiety.

Uniqueness: 2-(3,4,5-Trimethoxyphenyl)piperidine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. The combination of the trimethoxyphenyl group with the piperidine ring enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and research .

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-16-12-8-10(11-6-4-5-7-15-11)9-13(17-2)14(12)18-3/h8-9,11,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAOJJIYIBNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501290011
Record name 2-(3,4,5-Trimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383128-02-7
Record name 2-(3,4,5-Trimethoxyphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383128-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4,5-Trimethoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501290011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.